Etebenecid is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway []. NAD+ is a critical cellular metabolite that functions in numerous biological processes, including energy metabolism, cellular signaling, and DNA repair []. Etebenecid has been investigated for its potential therapeutic effects in various scientific research areas due to its ability to modulate NAD+ levels.
One area of scientific exploration for Etebenecid is in oncology. Studies have suggested that Etebenecid may have anti-tumorigenic properties by affecting cancer cell metabolism and promoting cancer cell death []. Etebenecid's ability to reduce NAD+ levels may hinder the growth and proliferation of cancer cells that are particularly reliant on NAD+ for survival []. Research is ongoing to determine the potential of Etebenecid as a therapeutic agent, either alone or in combination with other therapies, for various cancers [].
Another area of scientific interest for Etebenecid is in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are associated with impaired NAD+ metabolism and function in the brain [, ]. Studies are investigating whether Etebenecid, by influencing NAD+ levels, may offer neuroprotective benefits and slow the progression of these diseases [, ].
Etebenecid is also being explored for its potential applications in other scientific research areas, including:
Corrosive